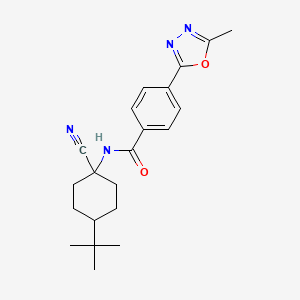
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a combination of cyclohexyl, oxadiazole, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the cyanocyclohexyl group, and the final coupling with the benzamide moiety. Common reagents and conditions might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the cyanocyclohexyl group: This step may involve the reaction of a tert-butyl-substituted cyclohexanone with a cyanating agent.
Coupling with benzamide: The final step could involve the reaction of the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the tert-butyl group or other reactive sites.
Reduction: Reduction reactions could target the nitrile group to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzamide or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: can be compared with other compounds containing oxadiazole rings, cyanocyclohexyl groups, or benzamide moieties.
Examples: Compounds like 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, N-(4-cyanocyclohexyl)benzamide, and others.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-24-25-19(27-14)16-7-5-15(6-8-16)18(26)23-21(13-22)11-9-17(10-12-21)20(2,3)4/h5-8,17H,9-12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNBWQFSFIRDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)NC3(CCC(CC3)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
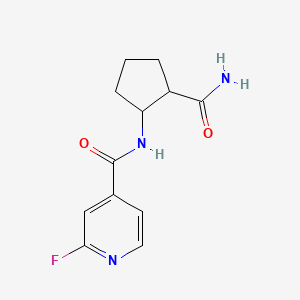
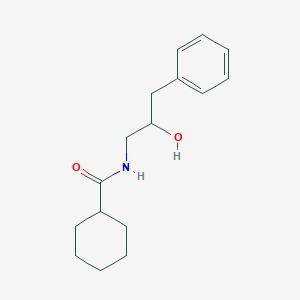
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2560687.png)
![Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2560690.png)

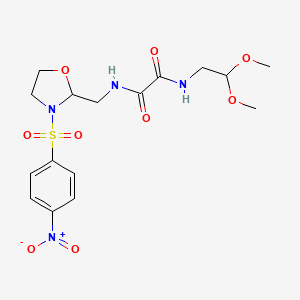
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2560696.png)
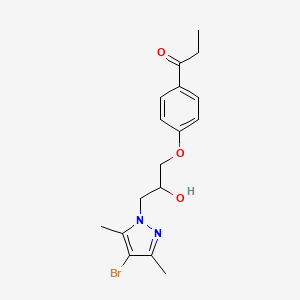
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560698.png)
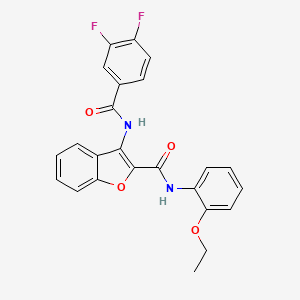
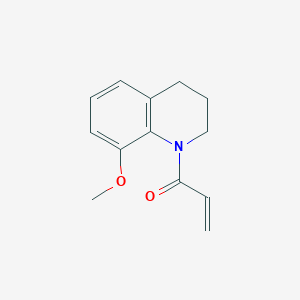
![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2560702.png)
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B2560704.png)
![3-{[(1E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-en-1-yl]amino}benzonitrile](/img/structure/B2560706.png)
